Product packaging for Disperse red 349(Cat. No.:CAS No. 112487-38-4)

Disperse red 349

Cat. No.: B1166410
CAS No.: 112487-38-4
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Description

Disperse Red 349 is a chemical compound classified as a single azo disperse dye . Its primary research applications are in the field of textile science, particularly in the dyeing of synthetic fibers. The dye is noted for its commendable fastness properties, which are critical for performance and durability testing in fabric research. Independent evaluations have reported its light fastness at a high level of 6-7 and its perspiration fastness at 5 (on a scale of 1-8, where 8 is the highest), making it a subject of interest for studies requiring colorfast materials . It is included in group-based scientific assessments of azo disperse dyes, highlighting its relevance in broader chemical and toxicological studies . This product is intended for use in controlled laboratory settings by qualified researchers. This compound is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

112487-38-4

Molecular Formula

C27H35N3

Synonyms

Disperse red 349

Origin of Product

United States

Synthetic Methodologies and Molecular Design Principles for Disperse Red 349

Advanced Synthetic Routes for Disperse Red 349 and Analogous Structures

The synthesis of this compound, also known as Disperse Red F3BS, is rooted in the foundational reactions of azo dye chemistry: diazotization and azo coupling. A patented method outlines a specific pathway involving three main reaction units: amination, diazotization, and coupling. google.com

The process commences with 5-methylisophthalonitrile as the primary raw material. google.com This is converted to the key intermediate, 2,6-dicyano-4-methylaniline, which then undergoes the subsequent classic steps to form the final dye. google.com

Table 1: Key Precursors in the Patented Synthesis of this compound This table outlines the primary reactants involved in a specific synthetic route for this compound, as detailed in patent literature.

Role in Synthesis Chemical Name
Starting Material 5-Methylisophthalonitrile
Diazo Component (Intermediate) 2,6-Dicyano-4-methylaniline
Coupling Component N,N-diethyl meta-methanesulfonamide

Source: google.com

Exploration of Diazotization and Azo Coupling Reaction Kinetics

The formation of azo dyes is a two-step process involving the creation of a diazonium salt followed by a coupling reaction. tandfonline.com The kinetics of these reactions are critical for optimizing yield and purity.

Diazotization: The conversion of a primary aromatic amine, such as 2,6-dicyano-4-methylaniline, into a diazonium salt is typically performed in an acidic medium with a source of nitrous acid, like sodium nitrite (B80452). google.comwpmucdn.com The general mechanism proceeds through the nitrosation of the amine to form an N-nitroso compound, which then tautomerizes and eliminates water to yield the resonance-stabilized diazonium salt. canada.ca The stability of the resulting diazonium salt is a key kinetic factor; it is often unstable at room temperature, necessitating low temperatures (typically 0-5 °C) to prevent decomposition before the coupling step. canada.caajol.info

Azo Coupling: The diazonium salt acts as a weak electrophile and reacts with an electron-rich coupling component, such as an aniline (B41778) or phenol (B47542) derivative. wpmucdn.comcanada.ca For this compound, the coupler is N,N-diethyl meta-methanesulfonamide. google.com The rate of this electrophilic aromatic substitution is highly dependent on the pH of the reaction medium and the electronic properties of the substrates. mdpi.com A strong electron-withdrawing group on the diazonium salt, like the two cyano groups in the this compound precursor, increases its electrophilicity and can enhance the coupling reaction rate. mdpi.com Conversely, the coupling component must be sufficiently electron-rich to facilitate the reaction. canada.ca

Catalytic Systems and Green Chemistry Approaches in this compound Synthesis

Traditional azo dye synthesis often involves harsh acidic conditions, toxic solvents, and unstable intermediates. tandfonline.comrsc.org Modern research focuses on developing greener and more efficient catalytic systems, which can be applied to the synthesis of dyes analogous to this compound.

Solid Acid Catalysts: To overcome the drawbacks of using large amounts of liquid acids, various heterogeneous solid acids have been employed. tandfonline.com Nano silica-supported boron trifluoride (nano BF₃·SiO₂) has been used for the solvent-free synthesis of azo dyes at room temperature, offering a simple, rapid, and environmentally benign methodology. tandfonline.comresearchgate.net Another approach uses sulfonic acid-functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H) in a solvent-free grinding method, which allows for easy catalyst recovery and recycling. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a sustainable method for the rapid, catalyst-free synthesis of unsymmetrical azo dyes. nih.gov In one approach, an aromatic amine serves as both a reductant and a coupling substrate in a direct cross-condensation with nitroarenes, yielding azo dyes in minutes with high yields. nih.gov

A patent for this compound synthesis describes using a phase-transfer catalyst (polyethylene glycol) and a palladium catalyst with a three-dimensional nanonet structure for the initial amination step. google.com

Table 2: Examples of Green Chemistry Approaches in Azo Dye Synthesis This table summarizes modern catalytic and procedural enhancements in the synthesis of azo dyes, applicable to structures analogous to this compound.

Approach Catalyst / Method Conditions Advantages
Solid Acid Catalysis Nano BF₃·SiO₂ Solvent-free, room temperature Environmentally benign, cost-effective, stable diazonium salts. tandfonline.comresearchgate.net
Magnetic Solid Acid Catalysis Fe₃O₄@SiO₂-SO₃H Solvent-free, grinding, room temp. Recyclable magnetic catalyst, mild conditions, simple product isolation. rsc.orgresearchgate.net
Microwave-Assisted Synthesis Microwave Irradiation Catalyst-free, single step Rapid synthesis (minutes), high yields, sustainable. nih.gov

Source: tandfonline.comrsc.orgresearchgate.netresearchgate.netnih.gov

Mechanistic Pathways of Precursor Transformations to this compound

The synthesis of this compound from its precursors follows a well-defined sequence of chemical transformations. google.com

Amination: The initial step involves the conversion of 5-methylisophthalonitrile to 2,6-dicyano-4-methylaniline. A patented method describes achieving this through an amination reaction with a hydroxylamine (B1172632) hydrochloride aqueous solution, catalyzed by a nanostructured palladium catalyst and polyethylene (B3416737) glycol. google.com This reaction introduces the primary amine group necessary for the subsequent diazotization.

Diazotization: The resulting 2,6-dicyano-4-methylaniline is then treated with sodium nitrite in an aqueous hydrochloric acid solution. google.com The mechanism involves the in-situ formation of nitrous acid, which protonates and reacts with the aniline to form a diazonium salt intermediate. canada.ca The presence of two electron-withdrawing cyano groups ortho to the amine enhances the acidity of the N-H protons and facilitates the reaction.

Azo Coupling: The final step is the coupling of the 2,6-dicyano-4-methylaniline diazonium salt with the coupling component, N,N-diethyl meta-methanesulfonamide. google.com This is an electrophilic aromatic substitution reaction where the diazonium cation attacks the electron-rich ring of the coupling component, typically at the position para to the activating group, to form the stable -N=N- azo bond that defines the chromophore of the dye. wpmucdn.commdpi.com

Structural Modification and Derivatization Strategies for this compound

The molecular architecture of azo dyes can be systematically modified to tune their properties, such as color, light fastness, and affinity for specific fibers. These principles are applicable to the design of derivatives and analogs of this compound.

Design Principles for Modulating Molecular Architecture of this compound Derivatives

The color and properties of azo dyes are intrinsically linked to their molecular structure, particularly the electronic nature of the substituents on the aromatic rings.

Electronic Effects: The introduction of electron-donating groups (e.g., alkoxy, alkylamino) or electron-withdrawing groups (e.g., nitro, cyano, halogen) at various positions on the diazo and coupling components can significantly alter the dye's absorption spectrum. mdpi.com Electron-withdrawing groups on the diazo component and electron-donating groups on the coupling component generally lead to a bathochromic (red) shift in the absorption maximum, resulting in deeper colors. mdpi.com The structure of this compound, with its dicyano-substituted diazo component, exemplifies this design principle for achieving a red hue. google.com

Steric Effects and Molecular Size: Increasing the molecular weight and size of a dye can enhance its sublimation fastness and affinity for hydrophobic fibers like polyester (B1180765). sioc-journal.cnhermetachem.com This can be achieved by introducing bulkier alkyl chains or additional aromatic rings. rsc.org For instance, research on Disperse Red 1 analogs showed that incorporating larger head groups (e.g., naphthyl, anthracyl) could be used to build a series of materials with systematically varied bulkiness while retaining core photophysical properties. rsc.org

Introduction of Functional Groups: Incorporating specific functional groups can improve dye performance. For example, introducing amide and ester functionalities has been shown to improve the fastness properties of novel azo disperse dyes on polyester fabrics. sioc-journal.cn Designing dyes with reactive groups, such as dichlorotriazine, allows them to form covalent bonds with fibers, leading to disperse reactive dyes with enhanced wash fastness. researchgate.net

Synthesis and Characterization of Novel this compound Analogs with Targeted Reactivity

The synthesis of novel analogs often involves using alternative diazo or coupling components while maintaining the core azo structure. Research into new disperse dyes provides a template for how analogs of this compound could be created.

For example, novel reactive disperse dyes containing silicon have been synthesized for coloring silicone rubbers. mdpi.com These were created using diazonium components like p-nitroaniline and a complex coupling component, followed by reaction with various aminopropyl-alkoxysilanes to introduce a reactive moiety. mdpi.com This strategy could be adapted to create silane-functionalized analogs of this compound for specialized applications.

Another approach involves synthesizing a series of monoazo disperse dyes by diazotizing a complex amino-isoquinoline derivative and coupling it with various N,N-dialkyl anilines and naphthol derivatives. ajol.info This highlights the principle of using a fixed diazo component with a library of coupling components to generate a range of dyes with varied shades and properties.

Table 3: Illustrative Strategies for Creating Novel Azo Dye Analogs This table presents examples of synthetic strategies used to create novel azo dyes, which could be conceptually applied to develop analogs of this compound.

Analog Type Synthetic Strategy Key Feature / Targeted Property
Silicon-Containing Reactive Dyes Condensation with aminopropyl-alkoxysilanes. mdpi.com Reactive silane (B1218182) groups for covalent bonding to silicone rubbers. mdpi.com
Dyes with Varied Couplers Coupling a single diazo component with a library of N,N-dialkyl anilines or naphthols. ajol.info Generation of a series of dyes with a range of color hues. ajol.info
Dyes with Improved Fastness Incorporation of multiple amide and ester groups via Ugi four-component reaction. sioc-journal.cn Increased molecular weight and polarity for better fastness properties. sioc-journal.cn
Anthraquinonoid Disperse Reactive Dyes Ullmann cross-coupling followed by condensation with a dichlorotriazine reactive group. researchgate.net A versatile bridge group and reactive moiety for coloring natural fibers. researchgate.net

Source: ajol.infosioc-journal.cnresearchgate.netmdpi.com

Spectroscopic and Chromatographic Techniques for Structural Confirmation in Synthetic Research

The structural verification of newly synthesized batches of this compound, identified by its CAS Registry Number 83249-47-2, is critical. The chemical name, Acetamide (B32628), N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-, describes a molecule with multiple functional groups and potential for isomeric impurities, necessitating sophisticated analytical approaches. canada.cahabitablefuture.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds. For a molecule like this compound, ¹H NMR and ¹³C NMR would be the primary methods used.

¹H NMR Spectroscopy: This technique would provide information on the number and types of hydrogen atoms present. The spectrum would be expected to show distinct signals for the aromatic protons on the two different phenyl rings, the protons of the dipropylamino group, and the methyl protons of the acetamide group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton to its position in the molecule. For instance, the coupling constants between adjacent aromatic protons can help confirm the substitution pattern on the rings. The presence of cis/trans isomers around the azo (-N=N-) bond, if present, could also be identified by the appearance of a separate set of signals. dur.ac.uk

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing complementary information to ¹H NMR. Each unique carbon atom in this compound would give a distinct signal. This is particularly useful for identifying the quaternary carbons, such as those bonded to the cyano group, the bromo group, and those involved in the azo linkage, which are not visible in ¹H NMR. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure of the dipropylamino and acetamide moieties.

Mass Spectrometry (MS) Applications in Characterizing Synthesized this compound and Intermediates

Mass spectrometry is a crucial tool for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound, coupling liquid chromatography with mass spectrometry (LC-MS) is the most effective approach. nih.gov

Molecular Ion Peak: The primary application of MS in this context would be to confirm the molecular weight of the synthesized product. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would detect the protonated molecule [M+H]⁺. This provides a highly accurate measurement of the molecular mass, which can be compared against the calculated theoretical mass to verify the elemental composition.

Fragmentation Analysis: High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide detailed structural information. scbt.com By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. For this compound, expected fragmentation could include the cleavage of the azo bond, a hallmark of azo dyes, or the loss of the acetamide or propyl groups. This fragmentation data is invaluable for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities. For example, analysis of the isotopic pattern caused by the presence of the bromine atom would provide definitive evidence for its inclusion in the structure.

Mechanistic Investigations of Disperse Red 349 Interactions with Polymeric Substrates

Molecular-Level Dyeing Mechanisms and Fiber-Dye Dynamics

The process of dyeing polymeric fibers with disperse dyes, such as Disperse Red 349, is a complex interplay of diffusion, adsorption, and the physical characteristics of both the dye and the polymer substrate. Understanding these interactions at a molecular level is crucial for optimizing dyeing processes and achieving desired coloristic properties. The dyeing mechanism is generally understood to involve the transport of dye from the dyebath to the fiber surface, followed by adsorption onto the surface and subsequent diffusion into the amorphous regions of the fiber. researchgate.net

The diffusion of disperse dyes into polymeric fibers is a critical step that governs the rate and efficiency of the dyeing process. This process is largely explained by the free volume theory, which posits that dye molecules diffuse into the polymer through transient voids or "free volume" created by the segmental motion of polymer chains. niscpr.res.in An increase in temperature enhances these segmental motions, thereby increasing the free volume and facilitating faster dye diffusion. niscpr.res.in

The kinetics of dyeing, including the dyeing rate constant (k) and the diffusion coefficient (D), are key parameters in quantifying this process. Studies on similar disperse dyes have shown that these kinetic parameters are influenced by factors such as temperature and the presence of additives. For instance, the incorporation of a hyperbranched polymer into polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to increase both the dyeing rate constant and the diffusion coefficient of a disperse red dye. icrc.ac.ir This enhancement is attributed to the creation of additional voids by the hyperbranched polymer, which facilitates dye molecule transport. icrc.ac.ir

The thermodynamics of dyeing provide insight into the affinity of the dye for the fiber. Key thermodynamic parameters include the partition coefficient (K), which describes the distribution of the dye between the fiber and the dyebath at equilibrium, and the standard affinity (Δμ°), which represents the driving force of the dyeing process. The standard enthalpy (ΔH°) and entropy (ΔS°) of dyeing can also be determined to understand the energetic and structural changes during dyeing. researchgate.net For example, a positive enthalpy change indicates an endothermic process, where higher temperatures favor dye uptake.

Table 1: Factors Influencing Diffusion Kinetics of Disperse Dyes

Factor Effect on Diffusion Kinetics Underlying Mechanism
Temperature Increased dyeing rate and diffusion coefficient. niscpr.res.in Enhanced segmental motion of polymer chains, leading to increased free volume. niscpr.res.in
Additives (e.g., hyperbranched polymers) Increased dyeing rate constant and diffusion coefficient. icrc.ac.ir Creation of additional voids within the polymer matrix, improving accessibility for dye molecules. icrc.ac.ir
Polymer Crystallinity Decreased diffusion. icrc.ac.ir Crystalline regions are highly ordered and dense, restricting the movement of dye molecules.

| Dye Molecular Size | Slower diffusion for larger molecules. semanticscholar.org | Larger molecules face greater steric hindrance when moving through the polymer matrix. |

The initial step in the dyeing process involves the adsorption of dye molecules from the aqueous solution onto the surface of the polymer fiber. researchgate.net This is an interfacial phenomenon governed by various forces, including van der Waals forces and, in some cases, electrostatic interactions, particularly if the fiber surface carries a charge. ceon.rs For disperse dyes, which are non-ionic, adsorption is primarily driven by hydrophobic interactions between the dye molecule and the polymer surface.

The rate of adsorption is influenced by several factors, including the initial dye concentration, temperature, and pH of the dyebath. ceon.rs Initially, adsorption is rapid as there are many available sites on the fiber surface. ceon.rs As these sites become occupied, the rate of adsorption slows down and eventually reaches a state of equilibrium, known as saturation. ceon.rs At saturation, the rate of dye adsorbing onto the fiber equals the rate of dye desorbing back into the dyebath.

The saturation concentration of a dye on a fiber is a critical parameter that determines the maximum color depth achievable. This is influenced by the dye's solubility in the dyebath and its affinity for the fiber. researchgate.net In the context of disperse dyes, which have low water solubility, the dissolution of the dye dispersion is a key step preceding adsorption. researchgate.net The presence of dispersing agents is crucial for maintaining a stable dispersion and ensuring a continuous supply of dissolved dye molecules to the fiber surface.

Studies on the adsorption of disperse dyes on various adsorbents have shown that the process can often be described by isotherm models such as the Langmuir or Freundlich isotherms. These models provide a mathematical description of the relationship between the amount of adsorbed dye and the concentration of the dye in the solution at a constant temperature. The Nernst partition model is also frequently applied to describe the equilibrium distribution of disperse dyes between the fiber and the dyebath.

The morphology of the polymeric substrate plays a pivotal role in the penetration of disperse dyes like this compound. nih.gov Polymeric fibers are semi-crystalline materials, consisting of both crystalline and amorphous regions. The highly ordered and dense structure of the crystalline regions makes them largely inaccessible to dye molecules. icrc.ac.ir Consequently, dyeing occurs almost exclusively in the amorphous regions, where the polymer chains are less ordered, creating the necessary free volume for dye diffusion. researchgate.netnih.gov

The concept of free volume is central to understanding dye penetration. niscpr.res.in The free volume within a polymer matrix is not static but dynamic, influenced by factors such as temperature and the presence of plasticizers. niscpr.res.inresearchgate.net As the temperature increases, particularly above the glass transition temperature (Tg) of the polymer, the segmental mobility of the polymer chains increases, leading to an expansion of the free volume. nih.govmdpi.com This increased free volume facilitates the diffusion of dye molecules into the fiber interior. nih.gov

The addition of certain substances can modify the free volume of the polymer. For example, some low-molecular-weight additives can act as plasticizers, increasing the free volume and lowering the Tg, which can enhance dye uptake. mdpi.com Conversely, a phenomenon known as antiplasticization can also occur, where certain additives inhibit chain mobility and decrease the free volume, potentially hindering dye penetration. mdpi.com

The physical structure of the fiber, including its porosity and surface area, also influences dye penetration. A higher surface area provides more sites for initial adsorption, while a more porous structure can facilitate the transport of dye molecules into the fiber. The drawing process during fiber manufacturing can align polymer chains, affecting the morphology and, consequently, the dyeing behavior. mdpi.com

Table 2: Impact of Substrate Properties on Dye Penetration

Substrate Property Influence on Dye Penetration
Crystallinity Higher crystallinity reduces dye penetration as dyeing primarily occurs in amorphous regions. icrc.ac.ir
Amorphous Region Content Higher amorphous content leads to increased dye uptake. researchgate.netnih.gov
Polymer Free Volume Larger free volume, often increased by temperature, facilitates easier diffusion of dye molecules. niscpr.res.inmdpi.com

| Glass Transition Temperature (Tg) | Dyeing is significantly more effective above the Tg due to increased polymer chain mobility. nih.govmdpi.com |

Interfacial Adsorption Phenomena and Saturation Mechanisms of this compound on Fibers

Photophysical and Photochemical Processes of this compound in Various Media

This compound, as a single azo-class dye, possesses a chromophoric system that is subject to photophysical and photochemical processes when exposed to light. worlddyevariety.com These processes are fundamental to its color and lightfastness properties.

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to the electronic transitions within its chromophore, which is centered around the azo (-N=N-) group. The electronic structure is characterized by molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

Upon absorption of a photon, the dye molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). rsc.org The excited state is not stable and will relax back to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state. rsc.org

The excited-state dynamics, which occur on ultrafast timescales (femtoseconds to nanoseconds), are crucial in determining the photostability of the dye. rsc.orgnih.gov For azo dyes, the excited state can lead to isomerization around the azo bond. nih.gov Time-resolved spectroscopic techniques are employed to study these rapid processes. nih.govnih.gov The solvent environment can also play a significant role in the excited-state dynamics by influencing the energy levels of the electronic states. nih.govnih.gov

A key photochemical process for azo dyes is photo-induced isomerization, which involves the conversion between the more stable trans isomer and the less stable cis isomer upon light absorption. nih.govmcgill.ca This process can be reversible, with the cis isomer reverting to the trans form either thermally or by absorbing light of a different wavelength. nih.gov The mechanism of photoisomerization is thought to involve either rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. nih.gov Quantum chemical calculations suggest that for push-pull substituted azo dyes, rotation is a likely pathway for photoisomerization. nih.gov

Photo-induced degradation is another critical process that affects the lightfastness of the dye. This involves irreversible chemical changes to the dye molecule, leading to a loss of color (fading). The degradation can be initiated from the excited state of the dye molecule. The presence of oxygen and water can significantly influence the degradation pathways, often leading to the formation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which can then attack the dye molecule. researchgate.netmdpi.com

The degradation of azo dyes can involve the cleavage of the azo bond, leading to the formation of aromatic amines. Other degradation pathways may involve the oxidation of other parts of the molecule. The specific degradation products depend on the structure of the dye and the environmental conditions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Polyethylene terephthalate (PET)
Disperse Red 1
Disperse Blue 56
Disperse Red 343
Disperse Yellow 114
Disperse Red 167
Disperse Blue 79
Disperse Red 60
Disperse Blue 79
C.I. Disperse Red 324
N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol

Role of Substituents and Environment in Modulating Photostability and Light Absorption Characteristics

The photophysical properties of a dye, such as this compound, are intrinsically linked to its molecular structure and its immediate chemical environment. The color, or light absorption characteristics, and the photostability are not static properties but are dynamically influenced by the substituents on the dye's chromophoric system and the nature of the medium in which it is dispersed, such as a polymeric substrate or solvent.

The environment plays a crucial role in fine-tuning these electronic properties. unifi.it The polarity of the solvent or the polymer matrix can influence the energy levels of the ground and excited states of the dye differently, leading to solvatochromic shifts. Protic solvents, for instance, can engage in hydrogen bonding with the dye's functional groups, which can accelerate certain chemical reactions and enhance polarity, thereby lowering the HOMO-LUMO energy gap and enhancing reaction rates. rsc.org Similarly, the pH of the medium can alter the protonation state of amino groups, significantly changing the electronic distribution and, consequently, the absorption spectrum and stability. mdpi.com

Table 1: Effect of Substituents on the Band Gap of Anthraquinone (B42736) (AQ) Derivatives This table illustrates the principle that substituents significantly alter the electronic properties and light absorption of complex aromatic dyes, a principle applicable to phenazine (B1670421) dyes like this compound.

CompoundSubstituentBand Gap (eV)
AQ-NH2-NH2 (Amino)1.89
AQ-COOH-COOH (Carboxyl)2.15
AQ-NO2-NO2 (Nitro)2.20
AQ-OH-OH (Hydroxyl)2.37
AQ-CH3-CH3 (Methyl)2.47
AQ-Br-Br (Bromo)2.54
AQ-H (Unsubstituted)2.56

Data sourced from a study on the photocatalytic degradation of Rhodamine B using anthraquinone derivatives. researchgate.net

Interaction of this compound with Dispersing Agents and Solvents

Elucidation of Dispersion Mechanisms and Stability in Dye Baths

Disperse dyes, including this compound, are characterized by their very low solubility in water. chemicalbook.comtiankunchemical.com For effective application in aqueous textile dyeing, they must be milled into fine particles (typically 0.5-1 micron) and formulated with dispersing agents to create a stable aqueous dispersion. tiankunchemical.com The dyeing process is generally believed to occur via a mechanism where a small amount of dye from the dispersed particles dissolves into the water and is then adsorbed by the fiber as individual molecules. chemicalbook.com

The stability of this dispersion is critical for achieving level and speck-free dyeing. Dispersing agents, which are typically anionic surfactants or polymers, adsorb onto the surface of the individual dye particles. sci-hub.ru This adsorption layer serves two primary functions: it provides a steric barrier preventing close contact between particles, and it imparts a negative surface charge, leading to electrostatic repulsion. sci-hub.ru This repulsion counteracts the inherent van der Waals forces that would otherwise cause the fine particles to aggregate and eventually flocculate out of the solution. sci-hub.ru

Molecular dynamics simulations of polycarboxylic acid dispersants have provided deeper insight into this mechanism. These studies show that the hydrophobic parts of the dispersant (like styrene (B11656) residues) adsorb onto the hydrophobic dye crystal surface, while the hydrophilic, ionized carboxylate groups extend into the water, providing the charge and steric hindrance necessary for stability. researchgate.net

However, the stability of the dye bath can be compromised by several factors:

Temperature: High temperatures used in polyester (B1180765) dyeing (e.g., 130°C) can increase the kinetic energy of the particles and may decrease the efficacy of some dispersing agents, leading to aggregation. tiankunchemical.com

pH: Disperse dyes are most stable in a weakly acidic medium. sci-hub.ru In alkaline conditions, some dye structures can be hydrolyzed. Furthermore, the stability of many common dispersing agents can decline in basic conditions, reducing their ability to prevent dye cohesion.

Water Hardness: The presence of divalent cations like Ca²⁺ and Mg²⁺ in hard water can interact with anionic dispersing agents, neutralizing their charge and causing secondary agglomeration of the dye particles. tiankunchemical.com

Mechanical Shear: High rates of pumping in dyeing machinery can physically disrupt the dispersant layer, promoting particle collision and aggregation.

Instability in the dye bath leads to the formation of larger dye aggregates, which can cause spotting on the fabric, lower color yield, and uneven dyeing. researchgate.net A study involving the structurally similar Disperse Red 343 found that it could be dissolved with excellent stability in a non-aqueous deep eutectic solvent system, highlighting an alternative approach to traditional aqueous dispersions. researchgate.net

Table 2: Factors Affecting the Stability of Disperse Dye Baths

FactorEffect on DispersionPotential Consequence
High TemperatureCan decrease dispersant effectiveness; increases particle collisions.Aggregation, poor stability.
Incorrect pH (especially alkaline)May hydrolyze dye molecules; can destabilize anionic dispersants.Color change, dye precipitation.
High Water Hardness (Ca²⁺, Mg²⁺ ions)Neutralizes charge on anionic dispersants, causing secondary agglomeration.Dye precipitation, spotting.
High Mechanical ShearDisrupts the protective dispersant layer around dye particles.Aggregation, uneven dyeing.
Poor Quality Dye/DispersantPresence of impurities or incorrect dye crystal form can hinder dispersion.Poor initial dispersion, flocculation.

Information compiled from general knowledge on disperse dye testing and stability. tiankunchemical.com

Dynamics of this compound Solubility in Supercritical Fluids and Non-Aqueous Systems

Growing environmental concerns over water usage in the textile industry have spurred research into non-aqueous dyeing systems, such as those using supercritical fluids or organic solvents.

Supercritical Carbon Dioxide (sc-CO₂): Supercritical CO₂, a fluid state of carbon dioxide above its critical temperature (304.25 K) and pressure (7.38 MPa), acts as a non-polar solvent with tunable solvating power. kiche.or.krscielo.br The solubility of a disperse dye in sc-CO₂ is primarily a function of the fluid's density, which can be precisely controlled by adjusting the system's temperature and pressure. kiche.or.krresearchgate.net Generally, for disperse dyes, solubility increases with increasing pressure (at constant temperature) because the fluid density and thus its solvating power increases. researchgate.netresearchgate.netmdpi.com The effect of temperature is more complex; at constant pressure, increasing temperature decreases density (reducing solubility), but also increases the vapor pressure of the dye (increasing solubility). The net effect depends on which factor dominates under the specific conditions.

Studies have shown that anthraquinone and azo disperse dyes are sparingly soluble in sc-CO₂, with mole fractions often in the range of 10⁻⁸ to 10⁻⁴. acs.orgipl.pt Dyes with lower molecular weight and lower polarity tend to exhibit higher solubility. researchgate.netacs.org For dyes with polar functional groups, such as the amino groups in this compound, solubility can be significantly enhanced by adding a small amount of a polar cosolvent like ethanol (B145695) or acetone. kiche.or.kr The cosolvent molecules can form hydrogen bonds with the dye, increasing its affinity for the supercritical fluid phase. kiche.or.kr

Table 3: Experimental Solubility of Various Red Disperse Dyes in Supercritical CO₂ This table provides context for the expected solubility of this compound by showing data for other red disperse dyes with different structures.

DyeTemperature (K)Pressure (MPa)Solubility (mol fraction x 10⁶)
C.I. Disperse Red 1 (Azo)353.15100.08
150.31
200.68
251.12
C.I. Disperse Red 9 (Anthraquinone)353.2122.1
2012.0
3052.0
40120.0
C.I. Disperse Red 73 (Azo)363.15142.41
184.27
227.54
2612.38

Data compiled from multiple sources to show representative solubility trends. mdpi.comacs.orgipl.pt

Other Non-Aqueous Systems: Dyeing can also be performed in organic solvent systems, such as silicone-based fluids. In these systems, the dynamic of dye solubility is critical and often inversely related to dyeing performance. Research has shown that in a silicone waterless dyeing system, higher dye solubility in the solvent medium leads to lower dye exhaustion onto the polyester fabric. researchgate.net The addition of certain dispersants can modulate this behavior. A dispersant with higher hydrophilicity can decrease the solubility of the disperse dye in the non-aqueous silicone solvent, thereby shifting the equilibrium toward the fiber and improving the final color depth. researchgate.net This highlights a key difference from aqueous systems, where dispersants are primarily for stability rather than for modulating solubility to drive dye uptake. Other novel non-aqueous media include deep eutectic solvents, which have been shown to dissolve dyes like Disperse Red 343 effectively while maintaining high stability. researchgate.net

Environmental Fate, Transformation, and Remediation Technologies for Disperse Red 349

Environmental Persistence and Transport Mechanisms of Disperse Red 349

Disperse dyes, including this compound, are engineered for their stability against chemical and photolytic degradation. This characteristic is essential for maintaining color fastness in dyed materials but also contributes to their persistence in the environment after release. canada.ca

Mobility and Distribution Pathways in Aquatic and Terrestrial Compartments

Azo disperse dyes are generally characterized by low water solubility and moderate to high solubility in n-octanol. They also exhibit moderate to high octanol-water partition coefficients (log Kow values typically ranging from 3.4 to 5.7). gazette.gc.cacanada.ca These physicochemical properties suggest a propensity for these compounds to partition from the aqueous phase and accumulate within organic matrices. Upon release into aquatic systems, these dyes are anticipated to eventually settle into sediments, although they may persist in the water column at low concentrations. canada.ca In terrestrial environments, if introduced into soil, they are expected to remain relatively immobile within the soil matrix. canada.ca The transport of contaminants within aquatic ecosystems can span significant distances, potentially leading to their accumulation in sediments remote from the initial source of pollution. europa.eumdpi.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are recognized as promising and effective technologies for the treatment of wastewater contaminated with persistent organic pollutants such as textile dyes. iwaponline.comresearchgate.net AOPs are fundamentally based on the in situ generation of highly reactive oxidizing species, predominantly hydroxyl radicals (•OH), which possess sufficient reactivity to effectively degrade recalcitrant organic compounds. iwaponline.comresearchgate.net

Photocatalytic Degradation Mechanisms and Kinetic Modeling

Photocatalytic degradation employs semiconductor photocatalysts, typically activated by UV-Vis light irradiation, to catalyze the generation of reactive species capable of breaking down dye molecules. scholarsresearchlibrary.commdpi.commdpi.comrsc.org The underlying mechanism involves the absorption of photons by the photocatalyst, which promotes electrons from the valence band to the conduction band, generating electron-hole pairs. mdpi.commdpi.com These photogenerated charge carriers subsequently interact with water and dissolved oxygen to produce reactive species such as hydroxyl radicals (OH•) and superoxide (B77818) radicals (•O₂⁻). mdpi.commdpi.com These highly reactive radicals then attack the chromophoric structure and other functional groups of the dye molecules, leading to their degradation. mdpi.com

Research investigating the photocatalytic degradation of other disperse dyes, such as Disperse Red 167 using CeFeO₃ as a photocatalyst, has demonstrated that the efficiency of the process is influenced by operational parameters including dye concentration, pH, and the amount of photocatalyst used. scholarsresearchlibrary.com The kinetics of the photocatalytic degradation of dyes frequently conform to a pseudo-first-order kinetic model. scholarsresearchlibrary.com The involvement of hydroxyl radicals as the primary active oxidizing species has been confirmed in the photocatalytic degradation of various dyes, including Congo Red. mdpi.com

Interactive Table 1: Factors Influencing Photocatalytic Degradation (Based on studies of similar dyes)

ParameterEffect on Degradation RateNotes
Dye ConcentrationInitially increases with concentration, may decrease at higher levelsAn optimal initial dye concentration often exists for maximum efficiency. scholarsresearchlibrary.commdpi.com
pHSignificant influence on reaction rateThe optimal pH is dependent on the specific dye and photocatalyst used. scholarsresearchlibrary.commdpi.com
Catalyst AmountGenerally increases with catalyst loadingThe degradation rate typically increases with increasing catalyst amount up to a certain point, beyond which it may plateau or decrease due to light scattering. scholarsresearchlibrary.commdpi.com
Irradiation TimeDecreases dye concentration over timeThe extent of degradation is directly related to the duration of light exposure. mdpi.com

Electrochemical Oxidation Pathways and Reactor Optimization Studies

Electrochemical oxidation processes (EOPs) facilitate the degradation of organic pollutants through either direct electron transfer at the anode surface or indirectly via reactive species generated electrochemically in the bulk solution or at the electrode-solution interface. mdpi.comuclm.esise-online.org EOPs are capable of generating potent oxidizing agents, such as hydroxyl radicals, making them effective for the treatment of biorefractory pollutants. uclm.esise-online.org

Studies focusing on the electrochemical treatment of various disperse dyes have explored the efficacy of different electrode materials and the impact of operational parameters. For example, the removal of a disperse red dye from synthetic wastewater has been investigated using electrocoagulation with aluminum and iron electrodes, with optimization of parameters such as initial pH, current density, and electrolysis time to achieve high pollutant removal efficiencies. The efficiency of electrochemical oxidation is influenced by the selection of the electrode material and the generation of secondary oxidants like active chlorine species or hydrogen peroxide produced at the cathode. mdpi.com Optimization of electrochemical reactor design, taking into account factors such as mass transfer limitations and energy efficiency, is critical for the practical and cost-effective implementation of EOPs. ise-online.org

Interactive Table 2: Optimized Parameters in Electrochemical Treatment (Based on studies of similar dyes)

ParameterOptimum Range/Value (Example from similar dye studies)Notes
Initial pHVaries depending on electrode material and processpH significantly influences the speciation of the dye and the generated oxidizing species, affecting removal efficiency.
Current DensityVariesHigher current density generally leads to increased reaction rates and higher removal efficiency, but also higher energy consumption.
Electrolysis TimeVariesPollutant removal efficiency typically increases with increasing electrolysis time until a plateau is reached.
Electrode MaterialVarious materials (e.g., Al, Fe, BDD)The choice of electrode material dictates the dominant oxidation pathways (direct or indirect) and the types of reactive species generated. mdpi.com

Ozonation and Fenton-Type Processes for Molecular Cleavage

Ozonation and Fenton-type processes are established advanced oxidation processes utilized for the degradation of textile dyes. These methods rely on the generation of reactive oxygen species, primarily hydroxyl radicals, to cleave the complex molecular structures of dyes. nih.govoapen.org

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to degrade pollutants. scribd.comresearchgate.net Ozone can react directly with electron-rich centers in dye molecules, such as double bonds and aromatic rings, leading to molecular fragmentation. Additionally, ozone can decompose in water, particularly under alkaline conditions or in the presence of catalysts, to form highly reactive and less selective hydroxyl radicals.

Fenton processes are based on the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate hydroxyl radicals through the Fenton reaction: nih.govnih.govresearchgate.netscispace.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Modified Fenton processes, such as photo-Fenton (which utilizes UV-Vis light to enhance the regeneration of Fe²⁺ and photolyze H₂O₂) or electro-Fenton (where Fe²⁺ and/or H₂O₂ are generated electrochemically), can improve the efficiency of the process and minimize the production of iron sludge. nih.gov Studies on the degradation of various dyes using Fenton and Fenton-like processes have demonstrated their effectiveness in achieving color removal and chemical degradation. The efficiency of these processes is influenced by factors such as catalyst concentration (e.g., Fe²⁺), hydrogen peroxide concentration, and pH. nih.govresearchgate.net The combined O₃/Fe²⁺/H₂O₂ process, integrating ozonation with Fenton chemistry, has been explored as a method to enhance the treatment efficiency for recalcitrant dyes. researchgate.net

Interactive Table 3: Key Components and Characteristics in Ozonation and Fenton Processes

Process TypeKey Oxidant(s)Catalysts/Reagents InvolvedNotes
OzonationOzone (O₃), Hydroxyl radicals (•OH)None (direct ozonation) or catalysts (e.g., metal oxides)Ozone can react directly with dye molecules or decompose to form highly reactive hydroxyl radicals. scribd.comresearchgate.net
FentonHydroxyl radicals (•OH)Fe²⁺, H₂O₂Requires acidic conditions (typically pH < 3) for optimal generation of hydroxyl radicals. researchgate.net
Photo-FentonHydroxyl radicals (•OH)Fe²⁺, H₂O₂, UV-Vis lightUV-Vis irradiation enhances the regeneration of Fe²⁺ and can photolyze H₂O₂, increasing •OH production. nih.gov
Electro-FentonHydroxyl radicals (•OH)Electrochemical generation of Fe²⁺ and/or H₂O₂Continuous electrochemical generation of reactants can lead to sustained production of •OH and improved efficiency. uclm.esnih.gov
Fenton-like (e.g., using NaClO)Reactive chlorine species, Hydroxyl radicals (•OH)Fe²⁺, Sodium hypochlorite (B82951) (NaClO)Uses an alternative oxidant to H₂O₂ with potential advantages in terms of cost and effective pH range compared to the classical Fenton process. researchgate.net

Bioremediation Strategies and Microbial Transformation Pathways of this compound

Bioremediation offers an environmentally friendly approach to degrading textile dyes using biological agents, primarily microorganisms and their enzymes. The effectiveness of bioremediation depends on the ability of these organisms to transform or mineralize complex dye molecules.

Identification and Characterization of Microorganisms Capable of Biotransformation

Various microorganisms, including bacteria, fungi, yeasts, and algae, have demonstrated the capacity to degrade textile dyes uni.lualfa-chemistry.com. Many bacteria have developed systems for decolorizing azo dyes, often through enzymatic mechanisms uni.lu. Specific bacterial genera reported to be capable of metabolizing organic pollutants, including potentially components of disperse dyes, include Achromobacter, Arthrobacter, Alcaligenes, Bacillus, Corynebacterium, Pseudomonas, Flavobacterium, Mycobacterium, Nitrosomonas, and Xanthobacter. Fungal biomass is also capable of transforming or mineralizing these contaminants through enzymatic action uni.lu. Algae are increasingly recognized for their potential in dye effluent treatment, with both live and dead algal cells exhibiting dye removal properties through biosorption and enzymatic degradation alfa-chemistry.com. While specific microbial strains for this compound biotransformation are not detailed in the provided sources, research on other disperse and azo dyes suggests that a diverse range of microbial species likely possess the metabolic capabilities to initiate or complete its degradation.

Enzymatic Degradation Mechanisms (e.g., Azoreductase, Laccase) and Kinetic Studies

The microbial degradation of azo dyes typically involves enzymatic processes. A key initial step for azo dyes is often the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions alfa-chemistry.com. Enzymes like azoreductase are crucial in this process, facilitating the electron transfer necessary for azo bond cleavage alfa-chemistry.com. This reductive cleavage breaks the chromophoric azo group, leading to decolorization and the formation of potentially less toxic aromatic amines alfa-chemistry.com.

Under aerobic conditions, oxidative enzymes, such as laccases and peroxidases, play a significant role in dye degradation alfa-chemistry.com. Laccases can catalyze the oxidation of phenolic and non-phenolic compounds, potentially leading to the polymerization or further breakdown of dye molecules and their transformation products. Peroxidases, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), can cleave aromatic rings and oxidize phenolic dyes alfa-chemistry.com.

Kinetic studies are essential to understand the rate and efficiency of enzymatic degradation. Research on the decolorization kinetics of other azo dyes by bacterial isolates has shown varying results, with some studies reporting first-order kinetics with respect to dye concentration, while others observe zero-order or half-order kinetics. The rate of azo reduction can depend on the presence and availability of co-substrates, which act as electron donors. While specific kinetic parameters for the enzymatic degradation of this compound are not available, studies on similar dyes provide methodologies for investigating these aspects.

Metabolite Identification and Pathways of Biotransformation by LC-MS/MS

Identifying the intermediate metabolites formed during the biotransformation of dyes is crucial for understanding the degradation pathways and assessing potential toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, detection, and identification of dye metabolites.

Studies on the biotransformation of other disperse dyes, such as Disperse Red 73, Disperse Red 78, and Disperse Red 167, using in vitro models like rat liver microsomes, have successfully identified biotransformation products using LC-MS/MS. The application of LC-MS/MS allows for the determination of the molecular weight and fragmentation patterns of metabolites, providing clues about the enzymatic reactions that have occurred. By analyzing the structure of the parent dye and the identified metabolites, potential degradation pathways involving steps like azo bond reduction, aromatic ring cleavage, and further modifications can be proposed. Although specific metabolite identification for this compound by LC-MS/MS is not documented in the provided sources, this technique would be instrumental in elucidating its biotransformation pathway.

Bioaugmentation and Biostimulation Approaches for Enhanced Degradation

Bioaugmentation and biostimulation are strategies employed to enhance the rate and extent of bioremediation. Biostimulation involves modifying environmental conditions, such as adding nutrients (e.g., nitrogen and phosphorus), water, electron donors, or electron acceptors, to promote the growth and activity of native microbial populations capable of degrading the pollutant. These additions facilitate microbial metabolism and promote contaminant removal.

Bioaugmentation, on the other hand, involves introducing exogenous microorganisms with specific capabilities to degrade the target contaminants into the contaminated environment. This can involve inoculating with a single effective strain or a consortium of microbial strains with diverse metabolic capacities, which can be advantageous as toxic intermediate products generated by one strain may be degraded by another. Bioaugmentation is often considered when the native microbial population is insufficient or lacks the necessary metabolic pathways for efficient degradation.

Studies have explored the effectiveness of bioaugmentation and biostimulation in the bioremediation of various contaminants, including hydrocarbons. While research directly applying these techniques to this compound is not available, the principles are applicable to enhancing its biodegradation. Combining bioaugmentation and biostimulation approaches with other remediation methods can potentially increase the efficiency of pollutant removal. However, challenges exist, such as ensuring the survival and activity of inoculated strains in the target environment.

Adsorptive Removal Mechanisms and Novel Sorbent Development for this compound

Adsorption is a widely used physicochemical method for removing dyes from wastewater due to its effectiveness, relative simplicity, and cost-efficiency compared to some other techniques uni.lu. It involves the accumulation of dye molecules onto the surface of a solid adsorbent material.

Design and Synthesis of Advanced Adsorbent Materials

The efficiency of adsorptive removal is highly dependent on the properties of the adsorbent material, including its surface area, pore size, and surface chemistry. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure, but its high cost and limitations in regeneration can be drawbacks. This has driven research into the development of novel and cost-effective adsorbent materials.

Various materials have been explored as adsorbents for textile dyes, including clay minerals, biomass, synthetic polymers, biopolymeric nanocomposites, and composites. Lignocellulosic biomass materials, such as agricultural waste and plant residues, have gained attention as potential low-cost natural adsorbents. These materials can be modified physically or chemically to enhance their adsorption capacity and efficiency.

The design and synthesis of advanced adsorbent materials often focus on increasing the available surface area and introducing functional groups that can interact favorably with the dye molecules. For disperse dyes, which are generally hydrophobic and have low solubility in water, they tend to accumulate at the surface of adsorbents. Adsorption mechanisms can involve various interactions, including electrostatic interactions, van der Waals forces, and hydrogen bonding, depending on the nature of the dye and the adsorbent surface. For instance, the adsorption of disperse dyes has been shown to be influenced by pH, suggesting electrostatic interactions may play a role, with higher adsorption observed at acidic pH for some disperse dyes.

Novel sorbents prepared from modified biomass have shown promise for the removal of disperse dyes. The transformation of cotton waste fibers, for example, has yielded a new adsorbent material capable of removing disperse dye from water. The development of such novel sorbents from readily available and low-cost materials is an active area of research aimed at providing sustainable solutions for textile wastewater treatment.

Elucidation of Adsorption Kinetics, Isotherms, and Thermodynamic Parameters

Adsorption is a widely employed technique for the removal of disperse dyes from aqueous solutions due to its effectiveness, relative simplicity, and cost-efficiency compared to other methods like chemical oxidation or biological degradation, which can sometimes produce more toxic byproducts. sigmaaldrich.comuni.lu Understanding the kinetics, isotherms, and thermodynamics of the adsorption process is crucial for designing and optimizing effective treatment systems. While specific data for this compound are not extensively reported, studies on other disperse red dyes and general disperse dye adsorption provide a framework for predicting its behavior.

Adsorption Kinetics: Adsorption kinetics describe the rate at which a dye is adsorbed onto an adsorbent material. Common kinetic models applied to disperse dye adsorption include the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. The pseudo-second-order model is frequently reported to provide a good fit for the adsorption of various dyes onto different adsorbents, suggesting that the adsorption rate is controlled by the chemical adsorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. Intraparticle diffusion models can help determine if pore diffusion is a rate-limiting step in the adsorption process. wikipedia.org

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the bulk solution and the amount of dye adsorbed onto the adsorbent surface at a constant temperature. Commonly used isotherm models include the Langmuir, Freundlich, and BET models.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It is often applicable when the adsorption reaches a saturation point.

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces. It is applicable to non-ideal adsorption on surfaces with varied adsorption energies.

The BET isotherm model is used to describe multilayer adsorption and is often applied to determine the surface area of adsorbents.

Studies on other disperse dyes have shown varying fits to these models depending on the specific dye-adsorbent system. For instance, the adsorption of Disperse Red 60 has been reported to fit the Langmuir isotherm model on certain modified biochar adsorbents, indicating monolayer adsorption. wikipedia.org

Thermodynamic Parameters: Thermodynamic studies provide information about the feasibility and nature of the adsorption process, including enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°).

A negative value of ΔG° indicates a spontaneous adsorption process.

The value of ΔH° suggests whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). Endothermic adsorption is favored at higher temperatures, while exothermic adsorption is favored at lower temperatures.

ΔS° provides insight into the randomness at the solid-solution interface during adsorption. A positive ΔS° suggests increased randomness.

Research on the adsorption of other disperse dyes has shown that the process can be either endothermic or exothermic and generally spontaneous, depending on the specific adsorbent material and experimental conditions.

While specific values for these parameters for this compound require dedicated experimental investigation, it is expected that its adsorption behavior would follow similar kinetic, isotherm, and thermodynamic principles observed for other disperse dyes, influenced by the properties of the chosen adsorbent.

Advanced Analytical Methodologies for Research on Disperse Red 349

Chromatographic Separation and Detection of Disperse Red 349 and its Metabolites

Chromatographic techniques are essential for separating this compound from complex matrices and for isolating its potential metabolites or degradation products. This separation is a crucial prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of disperse dyes due to its ability to handle non-volatile and semi-volatile compounds. Method development for this compound, similar to other disperse dyes, often involves reversed-phase HPLC. This approach utilizes a non-polar stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).

The optimization of an HPLC method for disperse dyes typically involves adjusting the mobile phase composition, flow rate, and column temperature to achieve adequate separation of the target dye and related compounds. For instance, a reversed-phase system using a gradient of acidified water and acetonitrile has been shown to separate disperse dyes, including Dispersed Red 349. The use of additives like butylamine (B146782) or N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) in the mobile phase can also influence retention and selectivity for different dye structures. Detection is commonly performed using UV-Visible detectors, often a photodiode array detector (DAD), which allows for the acquisition of full absorption spectra of eluting peaks, aiding in peak identification and purity assessment.

HPLC-Mass Spectrometry (HPLC-MS or LC-MS/MS) provides enhanced sensitivity and specificity by coupling the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification of unknown degradation products and for the quantification of target dyes in complex samples. LC-MS/MS methods have been developed for the screening and quantitation of various synthetic dyes, including disperse dyes, in textile samples. For LC-MS compatibility, volatile mobile phase components are preferred, often requiring the replacement of non-volatile buffers like phosphoric acid with volatile alternatives such as formic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Transformation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is highly applicable for the analysis of volatile transformation products that may arise from its degradation or metabolism.

Studies on the degradation of other disperse dyes, such as Disperse Red 3B and Disperse Yellow 82, have successfully utilized GC-MS to identify volatile breakdown products. This indicates that if this compound undergoes processes like biodegradation or photodegradation that yield volatile compounds, GC-MS would be a suitable technique for their identification. The method involves separating the volatile components on a GC column, followed by detection and identification based on their mass spectra compared to spectral libraries.

Capillary Electrophoresis for High-Resolution Analysis

Capillary Electrophoresis (CE) offers high separation efficiency and is a valuable tool for the analysis of both charged and neutral molecules, including disperse dyes. Different CE modes, such as Micellar Electrokinetic Capillary Chromatography (MEKC) and Non-Aqueous Capillary Electrophoresis (NACE), can be employed depending on the properties of the analytes.

A challenge in applying CE to disperse dyes is their often low solubility in aqueous buffers. This can be addressed by using non-aqueous or microemulsion-based background electrolytes. For example, NACE using organic solvents like methanol or dimethyl sulfoxide (B87167) (DMSO) as the buffer medium, sometimes with additives like ammonium (B1175870) acetate (B1210297) or surfactants, can improve the solubility and separation of disperse dyes. Microemulsion electrokinetic capillary chromatography (MEEKC), which uses a microemulsion as the separation medium, has also been developed for the separation of disperse dyes extracted from polyester (B1180765) fibers. CE coupled with sensitive detectors, such as photodiode array detectors or laser-induced fluorescence (LIF) detectors, can provide high-resolution analysis and low detection limits.

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods provide complementary information to chromatography, allowing for the identification of functional groups, structural characteristics, and electronic properties of this compound and its transformation products. These techniques are also useful for monitoring degradation processes and studying interactions with other materials.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, provide molecular fingerprints based on the vibrational modes of a compound. These techniques are useful for identifying this compound and studying its interactions with various matrices, such as textile fibers or nanoparticles.

FTIR spectroscopy is sensitive to the functional groups present in the dye molecule and can be used to confirm its identity or to observe changes in functional groups upon degradation or interaction. When analyzing dyes in complex matrices like fibers, FTIR can sometimes be dominated by the matrix signals, although characteristic dye peaks may still be discernible, especially at higher dye concentrations.

Raman spectroscopy, on the other hand, can be particularly sensitive to the vibrational modes of azo dyes due to resonance effects when the excitation wavelength is close to the electronic absorption band of the chromophore. This can allow for the detection and identification of the dye even at relatively low concentrations within a matrix. Raman spectroscopy has been used to characterize colored fibers and differentiate between different pigments. Both FTIR and Raman spectroscopy can provide valuable information about the molecular structure and physical state of this compound, including potential crystalline forms or interactions with surrounding materials.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of colored compounds like this compound, which absorb light in the visible region of the spectrum. The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly those associated with the chromophoric azo group and aromatic systems. The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for identification and quantification. For example, Disperse Red 1 has a λmax at 502 nm, and Disperse Red 167 has a λmax at 478 nm.

UV-Vis spectroscopy is also widely used to monitor the degradation of disperse dyes by observing the decrease in absorbance at the λmax over time as the chromophore is broken down. This allows for the assessment of degradation rates and efficiency under different conditions (e.g., photocatalysis, biodegradation).

X-ray Diffraction (XRD) for Crystalline Structure and Polymer-Dye Interaction Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For disperse dyes like this compound, XRD can provide crucial information about their solid-state form, including crystal phases, crystallinity, and preferred orientation. Understanding the crystalline structure is important as it influences the dye's physical properties, such as solubility, thermal stability, and dyeing performance.

In the context of polymer-dye interactions, XRD can be employed to study how disperse dye molecules integrate into or interact with a polymer matrix. When disperse dyes are applied to fibers, they can exist as individual molecules dispersed within the amorphous regions of the polymer, or they may form small crystalline aggregates within or on the fiber structure. nih.gov XRD can help differentiate between these states and assess the degree of dye dispersion versus aggregation.

Studies on other disperse dyes, such as Disperse Red 1 and Disperse Red 60, illustrate the application of XRD in this field. For instance, XRD analysis of Disperse Red 60 powder has shown multiple diffraction peaks, indicating a multi-crystalline structure sdinternational.com. When disperse dyes are incorporated into polymer matrices, XRD can reveal changes in the polymer's crystallinity or the appearance of diffraction peaks corresponding to the crystalline dye, indicating the presence of crystalline dye within the colored polymer sdinternational.com. The interaction between the dye and the polymer can influence the dye's distribution and aggregation behavior, which in turn affects the color yield and fastness properties of the dyed material. Although specific XRD data for this compound is not extensively reported in the immediate search results, the principles applied to other disperse reds are directly relevant. Analyzing the XRD pattern of this compound in its pure form would provide its inherent crystalline characteristics. Subsequent XRD analysis of polymer samples dyed with this compound could reveal how the dye is accommodated within the polymer structure, whether it remains primarily amorphous or forms crystalline domains, and how this varies with dyeing conditions or polymer type.

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a promising approach for the detection and quantification of electroactive compounds, including many synthetic dyes. sigmaaldrich.comwikipedia.org These sensors are advantageous due to their high sensitivity, rapid response times, potential for miniaturization, and cost-effectiveness. sigmaaldrich.comworlddyevariety.com The development of electrochemical sensors for this compound would enable its monitoring in various applications, such as wastewater analysis or quality control in textile manufacturing.

Principles of Electrochemical Detection and Transducer Design

The fundamental principle of electrochemical sensing for dyes relies on the exploitation of their electroactive nature. sigmaaldrich.comwikipedia.org Many synthetic dyes, including azo dyes like this compound (classified as a single azo class dye worlddyevariety.com), undergo redox reactions (electron transfer) at an electrode surface when a potential is applied. sigmaaldrich.comwikipedia.org This electron transfer generates a measurable electrical signal, such as a current or potential, which is proportional to the concentration of the analyte. sigmaaldrich.com

Various electrochemical techniques can be employed for dye detection, including voltammetry (such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV)) and amperometry. sigmaaldrich.com Voltammetric methods are particularly well-suited as they can provide both qualitative information (characteristic redox peaks) and quantitative data (peak current being proportional to concentration). sigmaaldrich.com

The core component of an electrochemical sensor is the transducer, which converts the chemical signal (the presence and concentration of the analyte) into an electrical signal. In dye sensing, the transducer typically involves a working electrode where the redox reaction of the dye occurs, a counter electrode, and a reference electrode. The design of the working electrode is critical and can range from simple materials like glassy carbon, gold, or platinum to more complex modified surfaces. sigmaaldrich.commade-in-china.com The interaction between the dye molecules and the electrode surface, including adsorption processes, significantly impacts the electrochemical response and can enhance sensitivity by concentrating the analyte at the electrode surface. sigmaaldrich.com

Surface Modification Strategies for Enhanced Selectivity and Sensitivity

To improve the performance of electrochemical sensors for dye detection, particularly in complex matrices where interfering substances may be present, surface modification strategies are widely employed. sigmaaldrich.commade-in-china.com Modifying the working electrode surface can enhance the sensor's sensitivity, selectivity, and stability. sigmaaldrich.comwikipedia.org

Several strategies exist for electrode surface modification. One common approach involves the use of nanomaterials, such as carbon nanotubes, graphene derivatives, and metal nanoparticles. sigmaaldrich.comwikipedia.orgmade-in-china.com These nanomaterials can increase the effective surface area of the electrode, provide catalytic sites for electron transfer, and facilitate the accumulation of dye molecules, leading to enhanced sensitivity and lower detection limits. sigmaaldrich.comwikipedia.orguni.lu For example, modified glassy carbon electrodes with zinc oxide nanoparticles and functionalized carbon nanotubes have been used for enhanced detection of other dyes like Orange II. uni.lu

Another effective strategy is the use of chemically modified electrodes (CMEs) incorporating polymers or molecularly imprinted polymers (MIPs). sigmaaldrich.commade-in-china.comuni.lu Polymers can increase the electrode surface area and participate in electrocatalytic processes. sigmaaldrich.com MIPs are particularly useful for enhancing selectivity. These materials are synthesized with the target analyte (in this case, this compound) as a template molecule. Once the template is removed, specific recognition sites are left behind, allowing for selective binding and detection of the target dye even in the presence of structurally similar compounds. sigmaaldrich.com Studies on the use of MIPs for other disperse dyes, such as Disperse Red 73, have demonstrated improved selective retention and detection.

Theoretical and Computational Chemistry Approaches to Disperse Red 349

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are essential for probing the electronic structure of molecules, which dictates their chemical reactivity and spectroscopic properties. For disperse dyes, understanding the electronic structure is key to explaining their color, stability, and interactions.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules in their ground state. DFT calculations can provide information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity. Time-Dependent Density Functional Theory (TD-DFT) extends this capability to study excited states, allowing for the prediction of electronic excitation energies and absorption spectra.

Studies on related azobenzene (B91143) disperse dyes, such as Disperse Red 1, have utilized DFT and TD-DFT to analyze their electronic structure and interpret photoabsorption properties gazette.gc.ca. These studies demonstrate the applicability of DFT methods to understand the electronic transitions responsible for the color of azo dyes and how structural variations or environmental factors might influence these properties. While specific DFT studies on the ground and excited states of Disperse Red 349 were not found in the reviewed literature, these methods are directly applicable to elucidate its electronic properties and potential reactivity pathways.

Ab Initio Methods for Spectroscopic Property Prediction and Conformational Analysis

Ab initio methods, based on first principles without empirical parameters, can also be employed to study molecular properties. These methods, while computationally more expensive than DFT for larger systems, can provide highly accurate results for spectroscopic properties and conformational analysis.

For disperse dyes, ab initio calculations can be used to predict vibrational frequencies (relevant to infrared and Raman spectroscopy) and potentially NMR chemical shifts, aiding in experimental characterization. Conformational analysis using ab initio methods helps in understanding the preferred three-dimensional arrangement of the molecule, which can influence its interactions with solvents and fibers. Studies on related dye structures have utilized ab initio calculations to investigate molecular geometry and electronic properties. Although specific ab initio studies on this compound for spectroscopic property prediction or conformational analysis were not identified, these methods offer a rigorous approach to complement experimental spectroscopic data and understand the molecule's flexibility.

Molecular Modeling and Dynamics Simulations for Interfacial Phenomena

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules at interfaces, such as the interaction of dyes with fiber surfaces and solvents. These simulations provide dynamic insights into adsorption, diffusion, and transport processes.

Simulation of this compound Interactions with Fiber Surfaces and Solvents

Molecular dynamics (MD) simulations can explicitly model the interactions between dye molecules, solvent molecules, and the polymer chains of textile fibers. By simulating the movement and interactions of these components over time, researchers can gain insights into the adsorption mechanisms of disperse dyes onto fibers, the strength of dye-fiber interactions, and the influence of the solvent environment.

Studies using MD simulations on other disperse dyes have explored the effect of dye substituents on solubility in dyeing media and the interaction energy between dyes and fiber polymers. These simulations can help predict how strongly this compound would bind to different fiber types (e.g., polyester (B1180765), cellulose) and how its structure influences its affinity for the fiber surface compared to the dyeing bath. While specific MD simulations detailing the interactions of this compound with various fiber surfaces and solvents were not found, this computational approach is directly relevant to understanding its dyeing behavior and fastness properties.

Prediction of Diffusion Coefficients and Transport Properties

The rate at which a disperse dye molecule moves through the dyeing medium and into the fiber is described by its diffusion coefficient. Molecular dynamics simulations can be used to calculate diffusion coefficients by tracking the displacement of dye molecules over time. Understanding and predicting diffusion coefficients are crucial for optimizing dyeing processes, controlling dye uptake, and achieving level dyeings.

Research utilizing MD simulations has investigated the diffusion behavior of disperse dyes and the factors influencing their mobility in different media. These studies often correlate diffusion coefficients with molecular size, shape, and interactions with the surrounding environment. While specific computational predictions of diffusion coefficients and transport properties for this compound were not identified in the search results, MD simulations provide a valuable method for estimating these parameters, which are critical for understanding the kinetics of this compound uptake by textile fibers.

Structure-Activity/Property Relationship (SAR/QSPR) Modeling for Predictive Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) modeling approaches aim to establish predictive relationships between the chemical structure of a compound and its biological activity or physicochemical properties. These models are built using computational descriptors that capture various aspects of molecular structure and correlating them with experimental or calculated properties.

Computational Prediction of Degradation Pathways and Metabolite Formation

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to investigate the degradation mechanisms of azo dyes. For instance, a computational study on Disperse Red 73 (DR73) explored the mechanistic pathway of hydroxyl radical-initiated degradation . This research examined the feasibility of hydroxyl radical attack at different sites on the dye molecule, such as the azo (N=N) bond or C-N groups, to determine the preferred degradation pathway and predict the resulting metabolites . The study found that while attack at the azo bond was more favorable, the subsequent rupture of the N=N bond was kinetically and thermodynamically less favorable compared to C-N bond rupture . The introduction of water as a solvent was found to have varying effects on these pathways .

Such computational approaches can predict potential degradation products, which is essential for assessing the environmental impact and toxicity of metabolites. Further decomposition of primary degradation products through processes like deamination and loss of molecular nitrogen can also be examined computationally .

Modeling of Adsorption Affinity and Dye-Substrate Interactions

Modeling of adsorption is critical for understanding how disperse dyes interact with different materials, such as textile fibers or adsorbent materials used in wastewater treatment. Studies on the adsorption of disperse dyes often utilize isotherm models like Langmuir, Freundlich, and BET to describe the equilibrium behavior of dye adsorption onto various adsorbents rshanthini.comscialert.netresearchgate.net.

Computational simulations can complement experimental adsorption studies by providing insights into the molecular interactions between the dye molecule and the substrate surface. For example, computational simulations were used to evaluate the interaction energies between Disperse Red 73 and different monomers for the synthesis of molecularly imprinted polymers (MIPs) designed for selective dye adsorption researchgate.net. These simulations helped in selecting functional monomers that exhibited favorable interactions with the dye molecule, leading to the development of effective adsorbent materials researchgate.net.

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining techniques can be applied to analyze the properties and behavior of this compound and other disperse dyes based on their chemical structures and available data. Large datasets containing information on the physical and chemical properties, structural characteristics, and environmental fate of numerous azo disperse dyes can be analyzed to identify trends, establish structure-activity relationships (SAR), and predict properties for compounds where experimental data is limited gazette.gc.cacanada.ca.

For instance, screening assessments of azo disperse dyes often group substances based on structural similarity to facilitate the assessment of their environmental impact gazette.gc.cacanada.ca. Cheminformatics tools can be used to cluster dyes based on their molecular structures and predict properties like water solubility, octanol-water partition coefficients (log Kow), and potential for biodegradation based on data from structurally related compounds gazette.gc.cacanada.ca.

Data mining of research literature and databases can help identify patterns in degradation pathways, the effectiveness of different treatment methods, and the factors influencing adsorption behavior across a range of disperse dyes. This can inform the development of predictive models for the environmental behavior and treatment of this compound, even in the absence of extensive compound-specific experimental data. The availability of databases like PubChem, which provides chemical information including CID, molecular formula, and structure (though specific details for this compound were not directly found, information for related dyes like Disperse Red 1 and Disperse Red 73 is available) nih.govalfa-chemistry.comuni.lu, is valuable for cheminformatics studies.

Future Research Directions and Emerging Technologies for Disperse Red 349 Studies

Integration of Artificial Intelligence and Machine Learning in Dye Research and Development

Development of Sustainable Synthesis and Application Methodologies (e.g., Waterless Dyeing Systems)

The textile industry is a significant consumer of water, and conventional dyeing processes generate substantial amounts of polluted wastewater researchgate.netvoguefashioninstitute.com. Consequently, the development of sustainable synthesis and application methodologies, particularly waterless dyeing systems, is a critical area of research for disperse dyes like Disperse Red 349. Supercritical carbon dioxide (scCO2) dyeing is a commercially viable waterless technology that eliminates the need for water and reduces the use of harsh chemicals researchgate.netvoguefashioninstitute.com. Studies have investigated the use of scCO2 for dyeing various fibers with disperse dyes, demonstrating advantages such as reduced water consumption and potentially improved dye uptake and fastness properties for certain dyes researchgate.netwhiterose.ac.uk. Research is ongoing to develop special dyes suitable for these anhydrous technologies and to optimize the scCO2 dyeing process for different fibers and dye types whiterose.ac.uktandfonline.com. Silicone-based waterless dyeing systems are also being explored, with research focusing on the effect of dispersants on dye solubility and exhaustion in these media mdpi.com. These sustainable approaches aim to significantly reduce the environmental impact of dyeing processes.

Exploration of this compound and its Derivatives in Novel Materials Science Applications

Disperse dyes, including those with azobenzene (B91143) structures like Disperse Red 1 (a related azobenzene dye), have been explored for applications beyond traditional textile dyeing due to their optical and photoresponsive properties mdpi.comtandfonline.com. The trans-cis isomerization of the azobenzene group upon light irradiation makes these dyes potential candidates for applications in optical data storage materials and as light-actuated shape-shifters mdpi.comtandfonline.com. Disperse Red 1 has been incorporated into polymer matrices like PMMA fibers for potential use in fiber-optic devices and as materials with tunable thermomechanical and photomechanical properties mdpi.com. While specific research on this compound in novel materials science applications was not extensively found, its classification as an azo disperse dye with a similar structural motif suggests potential for exploration in areas leveraging photoisomerization and optical properties. Novel azo disperse dyes derived from different precursors have also been synthesized and investigated for their dyeing properties on polyester (B1180765) fabrics, indicating ongoing research into the structure-property relationships of this class of compounds for various applications sapub.orgresearchgate.net.

Interdisciplinary Research Paradigms for Comprehensive Environmental Management of this compound

Effective environmental management of disperse dyes like this compound requires interdisciplinary approaches combining chemistry, environmental science, and engineering. Research focuses on developing efficient methods for dye removal from wastewater and understanding their environmental fate. Various physicochemical and biological methods, including adsorption, membrane technologies, and bioremediation, are being investigated for treating dye-containing effluents pan.plperiodikos.com.br. AI and ML are also being integrated to optimize these treatment processes pan.plmdpi.com. Given that azo dyes can potentially form toxic aromatic amines upon degradation, research into the degradation pathways and the toxicity of breakdown products is crucial mdpi.com. Regulatory efforts, such as the development of release guidelines for azo disperse dyes in the textile sector, highlight the importance of managing their environmental release canada.ca. Future research will likely involve the development of integrated and hybrid treatment approaches to address the complexity and persistence of textile dyes in wastewater mdpi.com.

Q & A

Q. What standard analytical methods are recommended for assessing the thermal and freeze-thaw stability of Disperse Red 349 in dye-based formulations?

To evaluate stability, researchers should measure:

  • Average particle size using nano-particle analyzers (e.g., Zetasizer Nano ZS90) to detect aggregation .
  • Viscosity via rotational viscometers (e.g., Rheolab QC) and surface tension using dedicated tensiometers .
  • Centrifugal stability via specific absorption rate (R=(A1A)/AR = (A_1 - A)/A), where A1A_1 and AA are absorbances of centrifuged vs. non-centrifuged samples .
  • Compliance with industrial standards (e.g., QB/T 4973.1-2016) for freeze-thaw (-20°C for 24h) and thermal (60°C for 14 days) stress testing .

Q. What key parameters should be monitored to evaluate the colloidal stability of this compound suspensions?

Critical parameters include:

  • Zeta potential : Indicates electrostatic repulsion between particles; values >|±30 mV| suggest stable dispersions .
  • Particle size distribution : Narrow distributions (<200 nm) reduce sedimentation risks .
  • pH : Optimal stability is observed at pH 8–9, as deviations alter zeta potential and induce aggregation .

Q. How does pH adjustment influence the stabilization mechanisms of this compound aqueous dispersions?

pH modulates surface charge via protonation/deprotonation of functional groups. For example:

  • Triethanolamine (TEA) maintains pH 8–9, enhancing zeta potential stability. Excess TEA (>1 wt%) destabilizes the system by altering ionic strength .
  • High pH (>9) may hydrolyze dye molecules, while low pH (<8) reduces electrostatic repulsion .

Advanced Research Questions

Q. How can researchers resolve contradictions in the relationship between PVP-K30 concentration and dispersion stability in this compound formulations?

While 0.7 wt% PVP-K30 improves centrifugal stability (R>80%R > 80\%), higher concentrations reduce stability due to:

  • Formation of "pseudo-polyanionic" complexes with SDS, increasing particle size .
  • Competitive adsorption between PVP-K30 and surfactants at the dye-water interface . Methodological approach : Systematically vary PVP-K30 (0.1–1.0 wt%) and SDS (0–0.15 wt%) while monitoring zeta potential, particle size, and absorption rates. Use response surface methodology (RSM) to model interactions .

Q. What methodological considerations are critical when optimizing surfactant combinations for this compound ink-jet formulations?

Key considerations include:

  • Synergistic effects : Mixed surfactants (e.g., FAPE/SDS) improve freeze-thaw stability but may reduce thermal stability. Optimize ratios via factorial design .
  • Concentration limits : SDS >0.15 wt% increases particle size, while FAPE >0.2 wt% causes foam formation .
  • Stability testing : Conduct multifactor experiments combining thermal, freeze-thaw, and centrifugal tests to identify robust formulations .

Q. How should researchers address conflicting data between centrifugal stability tests and long-term storage observations?

Discrepancies may arise due to:

  • Ostwald ripening : Slow particle growth over time, undetected in short centrifugal tests .
  • Temperature-dependent kinetics : Storage at ambient vs. accelerated conditions (e.g., 60°C) . Resolution : Correlate centrifugal RR-values with 90-day storage data. Use Arrhenius modeling to predict shelf-life from accelerated aging results .

Q. What advanced statistical approaches are recommended for analyzing multifactorial interactions in this compound stability studies?

  • Response Surface Methodology (RSM) : Model interactions between additives (e.g., PVP-K30, SDS) and stability parameters .
  • Multivariate ANOVA : Identify significant factors (e.g., surfactant type, pH) affecting particle size or zeta potential .
  • Machine learning : Train predictive models using historical stability data to optimize formulations .

Methodological Guidelines for Data Presentation

  • Tables : Include particle size, zeta potential, and absorption data with standard deviations. Use Roman numerals for table labels (e.g., Table I) .
  • Figures : Provide TEM images of dispersions and stability parameter trends (e.g., particle size vs. pH) with detailed captions .
  • Data availability : Deposit raw data in repositories like Zenodo or Figshare, adhering to journal policies (e.g., Royal Society of Chemistry guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.